molecular formula C24H22N2O3S B2719996 (Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892298-55-4

(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2719996
M. Wt: 418.51
InChI Key: YAPPEXMUOJQYLS-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves the condensation of 3-methylbenzylamine with p-tolualdehyde to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the desired product.

Starting Materials
3-methylbenzylamine, p-tolualdehyde, 2-aminothiophenol

Reaction
Step 1: Condensation of 3-methylbenzylamine with p-tolualdehyde in the presence of a suitable acid catalyst to form the imine intermediate., Step 2: Addition of 2-aminothiophenol to the imine intermediate and heating the mixture to form the desired product., Step 3: Purification of the product by recrystallization or column chromatography.

properties

IUPAC Name

(3Z)-3-[(4-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-10-12-20(13-11-17)25-15-23-24(27)21-8-3-4-9-22(21)26(30(23,28)29)16-19-7-5-6-18(2)14-19/h3-15,25H,16H2,1-2H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPPEXMUOJQYLS-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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